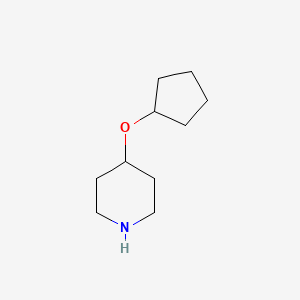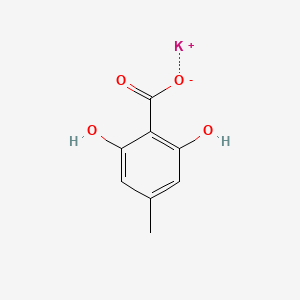
2,6-Dihydroxy-4-methylbenzoic acid potassium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dihydroxy-4-methylbenzoic acid potassium salt is an organic compound with the molecular formula C8H7KO4 It is a potassium salt derivative of 2,6-dihydroxy-4-methylbenzoic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dihydroxy-4-methylbenzoic acid potassium salt typically involves the neutralization of 2,6-dihydroxy-4-methylbenzoic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, where the acid is dissolved in water, and potassium hydroxide is added gradually until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the potassium salt in solid form.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and controlled environments helps in maintaining consistency and quality of the final product.
化学反応の分析
Types of Reactions
2,6-Dihydroxy-4-methylbenzoic acid potassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Ethers or esters of the original compound.
科学的研究の応用
2,6-Dihydroxy-4-methylbenzoic acid potassium salt has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of oxidative stress-related diseases.
Industry: It is used in the formulation of certain industrial products, including dyes and pigments.
作用機序
The mechanism of action of 2,6-Dihydroxy-4-methylbenzoic acid potassium salt involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can donate hydrogen atoms, acting as antioxidants. This property allows the compound to neutralize free radicals and reduce oxidative stress. Additionally, the compound can interact with enzymes and proteins, modulating their activity and influencing various biochemical pathways.
類似化合物との比較
2,6-Dihydroxy-4-methylbenzoic acid potassium salt can be compared with other similar compounds, such as:
Sodium;2,6-dihydroxy-4-methylbenzoate: Similar in structure but with sodium instead of potassium.
2,6-Dihydroxy-4-methylbenzoic acid: The parent acid form of the compound.
Methyl 2,6-dihydroxy-4-methylbenzoate: An ester derivative of the compound.
Uniqueness
This compound is unique due to its potassium salt form, which can influence its solubility, reactivity, and biological activity compared to its sodium or ester counterparts.
特性
分子式 |
C8H7KO4 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC名 |
potassium;2,6-dihydroxy-4-methylbenzoate |
InChI |
InChI=1S/C8H8O4.K/c1-4-2-5(9)7(8(11)12)6(10)3-4;/h2-3,9-10H,1H3,(H,11,12);/q;+1/p-1 |
InChIキー |
XWJWWUCRBWRHHW-UHFFFAOYSA-M |
正規SMILES |
CC1=CC(=C(C(=C1)O)C(=O)[O-])O.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(1H-1,2,3,4-tetrazol-1-yl)acetyl]piperidine-3-carboxylic acid](/img/structure/B1358821.png)
![1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B1358828.png)
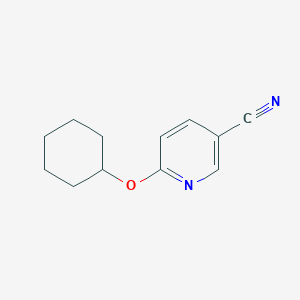
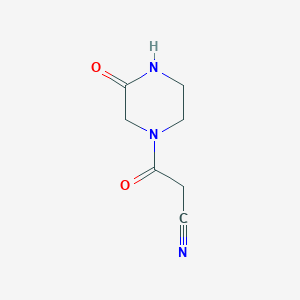

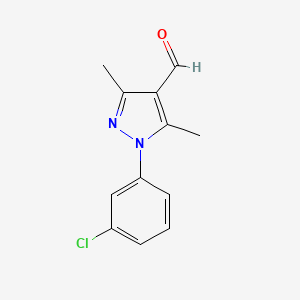
![3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thio}propanoic acid](/img/structure/B1358845.png)
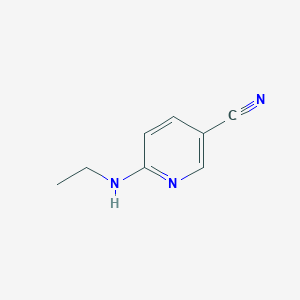
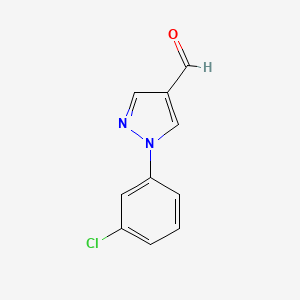
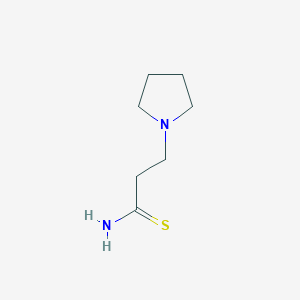
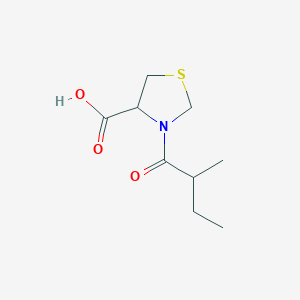
![4-[(3-Bromobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1358858.png)

